

# Physical and chemical properties of 2-Pentylidenecyclopentan-1-one

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## Compound of Interest

Compound Name: 2-Pentylidenecyclopentan-1-one

Cat. No.: B095093

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## An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Pentylidenecyclopentan-1-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### Core Physical and Chemical Properties

**2-Pentylidenecyclopentan-1-one** is an  $\alpha,\beta$ -unsaturated ketone. Its core structure consists of a cyclopentanone ring with a pentylidene group attached at the alpha position. The exocyclic double bond is in conjugation with the carbonyl group, which significantly influences the molecule's reactivity.

### Physical Properties

Quantitative data regarding the physical properties of **2-Pentylidenecyclopentan-1-one** are summarized in the table below. It is important to note that experimentally determined data for some properties, such as melting point and specific solubility, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O	[1][2]
Molecular Weight	152.24 g/mol	[1]
Boiling Point	92-93 °C at 2 Torr	Not specified in search results
Melting Point	Not available	[2]
Density (Predicted)	1.001 ± 0.06 g/cm <sup>3</sup>	Not specified in search results
Solubility	Not available	
Appearance	Not specified	
CAS Number	16424-35-4	[2]

## Chemical Properties and Reactivity

As an  $\alpha,\beta$ -unsaturated ketone, the chemical reactivity of **2-Pentylidenecyclopentan-1-one** is characterized by the conjugated system of the double bond and the carbonyl group. This arrangement leads to two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the  $\beta$ -carbon of the double bond (1,4-addition or conjugate addition).

The general reactivity patterns for  $\alpha,\beta$ -unsaturated ketones include:

- Nucleophilic Addition:** The conjugated system allows for both direct addition to the carbonyl group and conjugate addition to the  $\beta$ -carbon. The type of addition that predominates depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates) and thiols, typically favor 1,4-addition.
- Electrophilic Addition:** The double bond can undergo electrophilic addition, although it is generally less reactive than a simple alkene due to the electron-withdrawing effect of the carbonyl group.
- Reactions at the  $\alpha$ -carbon:** The  $\alpha$ -protons are acidic and can be removed by a strong base to form an enolate, which can then participate in various reactions, such as alkylation.

Specific stability and hazardous reactivity data for **2-Pentylidenecyclopentan-1-one** are not well-documented in publicly available sources. As with many organic ketones, it should be handled with appropriate laboratory precautions, avoiding strong oxidizing and reducing agents.

## Experimental Protocols

### Synthesis of 2-Pentylidenecyclopentan-1-one via Aldol Condensation

A common and effective method for the synthesis of  $\alpha,\beta$ -unsaturated ketones like **2-pentylidenecyclopentan-1-one** is the aldol condensation. This reaction involves the base-catalyzed reaction between a ketone (cyclopentanone) and an aldehyde (valeraldehyde), followed by a dehydration step.

A study on the cross-aldol condensation of valeraldehyde with cyclopentanone investigated the use of heterogeneous metal-modified oxide catalysts.[3] The highest yield of the desired product, **2-pentylidenecyclopentan-1-one** (66%), was achieved using an FeO–MgO catalyst prepared by the deposition precipitation method.[3]

General Experimental Protocol (Adapted from literature on aldol condensations):

- **Catalyst Preparation (FeO–MgO by deposition precipitation):** An aqueous solution of ferric nitrate is used. The pH is adjusted to 10 with an ammonium hydroxide solution, and the synthesis is carried out for 24 hours. The resulting solid is dried at 100 °C for 7 hours and then calcined in a muffle furnace.[3]
- **Reaction Setup:** The aldol condensation is performed in a batch reactor under atmospheric pressure.
- **Reagents:** Cyclopentanone is used as both a solvent and a reactant, and valeraldehyde is the other reactant. The prepared FeO–MgO catalyst is added to the reaction mixture.
- **Reaction Conditions:** The reaction is carried out at a temperature of 130 °C.[3]
- **Reaction Progression:** The reaction mixture is stirred at the specified temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC)

to determine the conversion of reactants and the yield of the product.

- **Work-up and Purification:** After the reaction is complete, the catalyst is removed by filtration. The excess cyclopentanone can be removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the pure **2-pentylidenecyclopentan-1-one**.

## Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for **2-Pentylidenecyclopentan-1-one**. While the broader class of cyclopentenone-containing compounds has been investigated for various biological activities, no dedicated studies on this particular molecule were found.

## Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows beyond the synthesis were available, the following diagram illustrates a generalized experimental workflow for the synthesis of **2-Pentylidenecyclopentan-1-one** via aldol condensation.

Caption: A generalized workflow for the synthesis of **2-Pentylidenecyclopentan-1-one**.

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